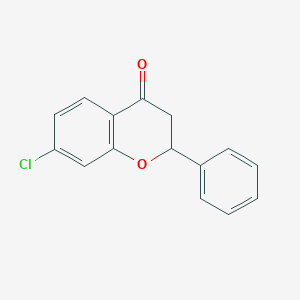

7-chloro-2-phenylchroman-4-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

63483-33-0 |

|---|---|

Formule moléculaire |

C15H11ClO2 |

Poids moléculaire |

258.7 g/mol |

Nom IUPAC |

7-chloro-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |

Clé InChI |

MNJMPYFBQOISEB-UHFFFAOYSA-N |

SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |

SMILES canonique |

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |

Origine du produit |

United States |

Chemical Reactivity and Derivatization of 7 Chloro 2 Phenylchroman 4 One

Transformation Pathways of the Chroman-4-one System

The inherent chemical features of the chroman-4-one nucleus, which includes a ketone, an ether linkage, and aromatic rings, provide multiple sites for chemical reactions.

A primary transformation of the 2-phenylchroman-4-one system is its oxidation to the corresponding flavone (B191248) (2-phenyl-4H-chromen-4-one). nih.govnih.gov This reaction involves the introduction of a double bond between the C-2 and C-3 positions of the heterocyclic C-ring, a process known as dehydrogenation.

One common method to achieve this transformation is by using iodine in a suitable solvent like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO). nih.govinnovareacademics.in For instance, the oxidation of a chroman-4-one ring has been successfully performed using iodine at elevated temperatures to yield the flavone structure. nih.gov This method is effective for converting the saturated heterocyclic ring of the chromanone into the unsaturated pyrone ring characteristic of flavones. innovareacademics.in The process involves the removal of two hydrogen atoms, leading to a more conjugated and planar system.

The conversion of chromanones to flavones is a key step in the synthesis of many biologically active flavonoids. sysrevpharm.org The reaction can be part of a multi-step synthesis or a one-pot procedure that starts from chalcones and proceeds through intramolecular cyclodehydrogenation. rsc.org

Table 1: Selected Methods for Dehydrogenation of Chroman-4-ones to Flavones

| Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|

| Iodine (I₂) | Pyridine, 100 °C | Flavone | nih.gov |

| Iodine (I₂) in DMSO | 130 °C | Flavone | innovareacademics.in |

The chroman-4-one structure possesses a carbonyl group at the C-4 position which is susceptible to reduction. Standard reducing agents can convert the ketone into a secondary alcohol, yielding a 7-chloro-2-phenylchroman-4-ol. More vigorous reduction conditions can lead to the complete removal of the carbonyl oxygen to form the corresponding flavan.

Furthermore, other parts of the molecule can be selectively reduced. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established method for reducing double bonds within side chains attached to the chromanone skeleton without affecting the core structure. nih.gov This demonstrates that specific functional groups on derivatives can be targeted for reduction while preserving the chromanone ring.

The aromatic portions of 7-chloro-2-phenylchroman-4-one, namely the chlorinated A-ring and the C-2 phenyl B-ring, are amenable to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of these reactions is directed by the existing substituents.

On the Chromanone A-Ring: The activating, ortho, para-directing ether oxygen and the deactivating, ortho, para-directing chlorine atom at C-7 influence the position of incoming electrophiles. The C-4 carbonyl group is a deactivating, meta-directing group. The net effect of these substituents will guide further functionalization on the A-ring, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

On the C-2 Phenyl B-Ring: This ring can also undergo standard EAS reactions. The position of substitution will depend on any pre-existing functional groups on this ring.

Nucleophilic substitution reactions are less common on the unsubstituted aromatic rings but can be crucial for introducing new functionalities. For example, a hydroxyl group on the chromanone skeleton can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides to form ethers or esters, respectively. nih.govsysrevpharm.org This is a common strategy for derivatization.

Synthesis of Novel Structural Analogues and Derivatives

The chemical reactivity of the this compound core is exploited to generate novel compounds with potentially enhanced biological activities. Modifications can be targeted at the C-2 phenyl group or the chromanone skeleton itself.

The synthesis of flavanones and their derivatives often begins with substituted acetophenones and benzaldehydes. sysrevpharm.org By choosing a benzaldehyde (B42025) with desired substituents, one can readily synthesize 2-phenylchroman-4-one analogues with various functional groups on the C-2 phenyl ring. For instance, a 4-aminobenzaldehyde (B1209532) derivative has been used to synthesize a chroman-4-one with a corresponding amino-substituted phenyl group at the C-2 position. nih.gov This approach allows for systematic variation of the electronics and sterics of the B-ring to probe structure-activity relationships.

The chromanone skeleton can be functionalized at several positions, leading to a wide array of derivatives. nih.gov

Alkylation and Acylation: Phenolic hydroxyl groups, if present on the skeleton, are common sites for modification. They can be alkylated using reagents like iodomethane (B122720) or benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. nih.gov Similarly, acylation can be achieved by reacting with acyl chlorides to form esters. sysrevpharm.org

Introduction of Side Chains: More complex functional groups can also be introduced. For example, acetamide (B32628) moieties have been added to flavonoid skeletons by reacting a phenolic precursor with ethyl chloroacetate, followed by hydrolysis and amidation. nih.gov

Modification of Existing Substituents: Functional groups already present on the ring can be chemically transformed. A notable example is the regioselective oxidation of a methyl group at the 5-position of a chroman-4-one derivative to a hydroxymethyl group using ammonium (B1175870) cerium(VI) nitrate (B79036) (CAN). researchgate.net

These derivatization strategies highlight the utility of the 2-phenylchroman-4-one scaffold as a template for creating diverse chemical entities.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Position of Modification | Product Functional Group | Reference |

|---|---|---|---|---|

| Alkylation | Iodomethane, K₂CO₃ | Phenolic OH | Methyl Ether | nih.gov |

| Acylation | Substituted Benzoyl Chloride, Pyridine | 7-OH | Ester | sysrevpharm.org |

| Acetamide Synthesis | Ethyl chloroacetate, LiOH, SOCl₂, NH₄OH | Phenolic OH | Acetamide | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Spiropyrazolines, Chromenoquinoxalines)

The scaffold of this compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Through reactions involving its carbonyl group and adjacent carbon atoms, the chromanone core can be annulated with various heterocyclic rings, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. This section explores the formation of two such fused systems: spiropyrazolines and chromenoquinoxalines.

Formation of Spiropyrazolines

The synthesis of spiropyrazolines from this compound typically requires a preliminary functionalization at the C-3 position to introduce a reactive exocyclic double bond. This is often achieved through a condensation reaction between the chromanone and an aromatic aldehyde, such as benzaldehyde, in the presence of a catalyst like piperidine, to form a 3-benzylidene derivative. This intermediate then possesses the necessary α,β-unsaturated ketone moiety for a subsequent 1,3-dipolar cycloaddition reaction.

The pyrazoline ring is then constructed by reacting the 3-benzylidene-7-chloro-2-phenylchroman-4-one with a diazomethane (B1218177) source. The diazomethane acts as a 1,3-dipole, adding across the exocyclic carbon-carbon double bond of the chalcone-like intermediate to yield the spiro-fused pyrazoline ring at the C-3 position of the chromanone core. This reaction proceeds regioselectively, affording 4'-aryl-2-phenylspiro(1-pyrazoline-3',3-chromanones).

Table 1: Reaction Steps for the Formation of Spiropyrazolines

| Step | Reactants | Reagents/Conditions | Product |

| 1. Knoevenagel Condensation | This compound, Aromatic aldehyde | Piperidine (catalyst) | 3-Arylmethylidene-7-chloro-2-phenylchroman-4-one |

| 2. 1,3-Dipolar Cycloaddition | 3-Arylmethylidene-7-chloro-2-phenylchroman-4-one, Diazomethane | Ether | Spiro[chroman-3,3'-pyrazoline] derivative |

Formation of Chromenoquinoxalines

The synthesis of chromenoquinoxalines from this compound involves a condensation reaction with o-phenylenediamine (B120857) derivatives. This reaction leads to the formation of a quinoxaline (B1680401) ring fused to the chromanone framework. While direct reaction of this compound can be envisioned, a more analogous and studied pathway involves a reactive intermediate.

Drawing parallels from the reactivity of structurally similar dialkoxy-2-phenylchroman-4-ones, a plausible mechanism for the formation of 7-chloro-chromeno[2,3-b]quinoxaline from this compound can be proposed. The reaction likely proceeds through the formation of a reactive α-dicarbonyl intermediate from the chromanone, which then undergoes a cyclocondensation reaction with o-phenylenediamine.

The reaction is typically carried out by refluxing this compound and an appropriately substituted o-phenylenediamine in a suitable solvent, such as ethanol (B145695) or acetic acid. The acidic conditions often facilitate both the formation of the reactive intermediate and the subsequent dehydration to form the aromatic quinoxaline ring. The general method for synthesizing quinoxalines involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

Table 2: Proposed Reaction for the Formation of Chromenoquinoxalines

| Reactants | Reagents/Conditions | Product |

| This compound, o-Phenylenediamine | Ethanol or Acetic Acid, Reflux | 10-Chloro-12-phenyl-12,12a-dihydro-6H-chromeno[2,3-b]quinoxaline |

The resulting chromenoquinoxaline structure is a complex heterocyclic system where the pyrazine (B50134) ring of the quinoxaline is fused across the C-2 and C-3 positions of the original chromanone ring.

Advanced Structural Elucidation and Conformational Analysis of 7 Chloro 2 Phenylchroman 4 One and Its Derivatives

Spectroscopic Characterization Techniques (e.g., High-Resolution Nuclear Magnetic Resonance and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For 7-chloro-2-phenylchroman-4-one, the expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the anisotropic effects of the aromatic rings.

¹H NMR: The protons on the chroman-4-one core and the phenyl ring would exhibit distinct signals. The protons on the heterocyclic ring (H2, H3) would appear as a characteristic AXM or ABX system, with their chemical shifts and coupling constants providing information about their relative stereochemistry. The aromatic protons would resonate in the downfield region, with their splitting patterns revealing the substitution pattern.

¹³C NMR: The carbonyl carbon (C4) is expected to have the most downfield chemical shift. The carbon atoms attached to the chlorine (C7) and the oxygen (C8a and C2) would also be significantly deshielded. The remaining aromatic and aliphatic carbons would have chemical shifts consistent with their local electronic environments. researchgate.netyoutube.com

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H2 | 5.4 - 5.6 (dd) | C2: 78 - 82 |

| H3a | 2.9 - 3.1 (dd) | C3: 45 - 49 |

| H3b | 3.1 - 3.3 (dd) | C4: 190 - 195 |

| H5 | 7.8 - 8.0 (d) | C4a: 118 - 122 |

| H6 | 7.0 - 7.2 (dd) | C5: 128 - 132 |

| H8 | 7.1 - 7.3 (d) | C6: 122 - 126 |

| H2'/H6' | 7.4 - 7.6 (m) | C7: 130 - 134 |

| H3'/H5' | 7.3 - 7.5 (m) | C8: 116 - 120 |

| H4' | 7.3 - 7.5 (m) | C8a: 160 - 164 |

| C1': 138 - 142 | ||

| C2'/C6': 126 - 130 | ||

| C3'/C5': 128 - 132 | ||

| C4': 129 - 133 |

Note: These are predicted values based on known data for similar flavonoid structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak). nih.gov

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for flavonoids, leading to the cleavage of the heterocyclic ring. libretexts.org

Cleavage adjacent to the carbonyl group: Resulting in the loss of CO or the formation of acylium ions. youtube.com

Loss of the phenyl group or the chlorine atom. libretexts.orgmdpi.com

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Structure |

| [M]+ | Intact molecule |

| [M+2]+ | Isotopic peak due to ³⁷Cl |

| [M-CO]+ | Loss of carbon monoxide |

| [M-Ph]+ | Loss of the phenyl group |

| [M-Cl]+ | Loss of the chlorine atom |

| RDA fragments | Fragments from the retro-Diels-Alder reaction |

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 7-methoxy-2-phenylchroman-4-one, provides a robust framework for understanding its likely solid-state conformation.

The process involves growing a single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the positions of the individual atoms. This analysis provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances and angles between atoms.

Torsional angles: Defining the conformation of the molecule.

Stereochemistry: Unambiguous assignment of the absolute configuration at chiral centers.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking.

Hypothetical Crystallographic Data for this compound (based on related structures):

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.6 |

| b (Å) | 6.7 |

| c (Å) | 23.5 |

| β (°) | 91.0 |

| V (ų) | 1340 |

| Z | 4 |

Note: These values are hypothetical and are presented to illustrate the type of data obtained from an X-ray crystallographic study.

Computational Approaches to Conformational Preferences and Stereochemical Considerations

Computational chemistry offers powerful tools to investigate the conformational preferences and stereochemical aspects of molecules like this compound, complementing experimental data. Methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to model the molecule and predict its most stable conformations.

The conformational flexibility of the chroman-4-one ring and the orientation of the C2-phenyl group are of particular interest. The heterocyclic ring can adopt various conformations, such as a half-chair, sofa, or twist-boat. The phenyl group at the C2 position can exist in either an equatorial or an axial orientation, with the equatorial conformation generally being more stable to minimize steric hindrance.

Computational studies can provide insights into:

Relative energies of different conformers: Identifying the most stable, low-energy conformations.

Barriers to rotation: Understanding the energy required for conformational changes.

Chirality: The C2 position in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Computational methods can be used to study the properties of these individual stereoisomers.

These computational approaches are crucial for understanding the dynamic behavior of this compound in solution, which is often more relevant to its chemical and biological properties than its solid-state structure.

Structure Activity Relationship Sar Investigations of 7 Chloro 2 Phenylchroman 4 One Analogues

Correlating Specific Structural Modifications with Observed Biological Potency

The biological potency of 2-phenylchroman-4-one derivatives is highly dependent on specific structural modifications. Studies on related chromanone and chalcone (B49325) scaffolds have demonstrated that even minor chemical alterations can lead to significant changes in activity. For instance, in a series of pyridinylchalcones and their resulting chromanones, substitutions on the phenyl ring system were shown to critically influence their anti-proliferative activity against various human cancer cell lines.

A study on 2-phenylchroman-4-one derivatives developed as potential anti-MERS-CoV agents found that modifications to the hydroxyl group on the chroman scaffold significantly impacted both efficacy and cytotoxicity. For example, the conversion of a phenolic hydroxyl group to an amino group was explored to improve pharmacokinetic properties. While this modification slightly decreased anti-MERS activity, it substantially improved the compound's pharmacokinetic profile. Furthermore, the introduction of O-isopropyl and O-benzyl groups resulted in activity comparable to the unsubstituted parent compound but was accompanied by an increase in cytotoxicity.

These findings underscore the delicate balance between achieving desired biological potency and maintaining a favorable safety profile. The data suggests that specific sites on the 7-chloro-2-phenylchroman-4-one scaffold are amenable to modification to enhance therapeutic potential.

Table 1: Effect of Structural Modifications on Anti-MERS-CoV Activity Data derived from studies on related 2-phenylchroman-4-one derivatives.

| Compound | Modification | Biological Activity (IC₅₀) | Cytotoxicity (CC₅₀) |

| 1a | Parent Compound (Bavachin) | 2.9 µM | >50 µM |

| 2a | Hydrogenation of external double bond | Improved activity | - |

| 2c | O-isopropyl derivative | Similar to 2a | Increased |

| 2d | O-benzyl derivative | Similar to 2a | Increased |

| 3a | Related derivative | Similar to 2a | Much lower than 2a |

| 6a | Phenolic OH replaced with Amino group | Slightly decreased vs 1a | - |

Influence of Halogen Substituents on Activity Profiles and Receptor Interactions

In studies of related flavone (B191248) derivatives, the presence and position of electron-withdrawing groups like chlorine were found to be important for their anti-inflammatory activity. For example, a chloro group substituted at the ortho position of the phenyl ring in one series of flavones resulted in good anti-inflammatory effects.

Research on fluorinated isoflavanone (B1217009) (3-phenylchroman-4-one) analogues as aromatase inhibitors provides further insight into the role of halogens. Key findings from this research include:

Enhanced Lipophilicity : The addition of fluorine atoms to the scaffold generally increases lipophilicity, which can lead to stronger hydrophobic interactions with the target enzyme.

Increased Acidity and Hydrogen Bonding : Fluorine substitution can increase the C-H acidity of the aromatic rings, making them more capable of forming hydrogen bonds with amino acid residues in the active site of a receptor, such as Asp309 in aromatase.

Modulation of Interactions : Halogen atoms can enhance various non-covalent interactions, including hydrogen bonding and heme iron coordination, between the inhibitor and the enzyme.

These principles suggest that the 7-chloro substituent is a key determinant of the biological profile of this compound, likely enhancing its binding affinity to target proteins through a combination of electronic and steric effects.

Role of the 2-Phenyl Moiety and its Substitutions in Modulating Activity

The 2-phenyl moiety is a defining feature of the 2-phenylchroman-4-one scaffold and its substitution pattern is a critical factor in determining biological activity. The orientation and electronic properties of this phenyl ring can dictate the molecule's interaction with biological targets.

Quantum chemical studies on the structure-activity relationship of flavones and flavonols have highlighted the importance of hydroxyl group substitutions on the 2-phenyl ring for their antioxidant activity. The presence of a 3',4'-dihydroxy (catechol) moiety on the B-ring (the 2-phenyl group) was found to dramatically increase antiradical activity compared to analogues lacking this feature. This enhanced activity is attributed to the formation of a stable diradical that can rearrange to a 1,2-benzoquinone (B1198763) structure.

In the context of anti-proliferative agents, substitutions on the 2-phenyl ring of chalcones (precursors to chromanones) are known to be crucial. Modifications that alter the electronic nature or steric bulk of this ring can lead to significant variations in potency. For example, the synthesis of various flavone derivatives has shown that condensing the core structure with different substituted acyl chlorides leads to a range of compounds with varying biological activities. This highlights the 2-phenyl ring as a key site for synthetic modification to optimize the therapeutic properties of this compound analogues.

Stereochemical Effects on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action, as biological systems like enzymes and receptors are chiral. The carbon at the 2-position of the this compound scaffold is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. This stereoselectivity arises because one enantiomer may fit into a receptor's binding site more precisely than the other, much like a key fits into a lock. This differential binding can lead to significant differences in biological response.

For instance, research on the biological activity of chiral natural compounds consistently demonstrates that stereochemistry plays a pivotal role. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. The investigation of different isomers of bioactive compounds has shown that stereochemistry can affect not only target binding but also processes like cellular uptake, with some transport systems showing stereospecificity. Therefore, the separation and biological evaluation of the individual enantiomers of this compound are essential steps in understanding its full therapeutic potential and developing a selective and effective agent.

Pharmacophore Identification and Rational Design Principles for Optimized Bioactive Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model serves as a template for designing new molecules with improved potency and selectivity.

A typical pharmacophore model for a kinase inhibitor, for example, might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. By analyzing a set of active compounds, researchers can develop a hypothesis about the key features responsible for their activity. For 2-phenylchroman-4-one analogues, a pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen at position 4).

An aromatic ring feature (the fused benzene (B151609) ring of the chroman core).

A hydrophobic/aromatic feature (the 2-phenyl ring).

A halogen bonding site (the chlorine at position 7).

Once a validated pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that fit the model and are therefore likely to be active. This rational design approach significantly accelerates the drug discovery process. Furthermore, the model can guide the synthetic modification of the existing scaffold, suggesting where to add or modify functional groups to enhance interactions with the biological target, thereby creating optimized bioactive scaffolds.

Computational and Theoretical Studies on 7 Chloro 2 Phenylchroman 4 One

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as 7-chloro-2-phenylchroman-4-one, might interact with a biological target, typically a protein or enzyme.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then systematically explores various binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. Lower binding energy scores generally indicate a more stable and favorable interaction.

Post-docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's biological activity and can include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Nonpolar regions of the ligand and protein associate to exclude water.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

For a hypothetical study on this compound, researchers would identify a potential protein target and use software like AutoDock or Glide. The results would be presented in a table detailing the binding energy and the amino acid residues involved in key interactions.

Hypothetical Molecular Docking Interaction Data

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr150 | Hydrogen Bond | 2.9 |

| Leu212 | Hydrophobic | 3.5 |

| Phe330 | Pi-Pi Stacking | 4.1 |

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics based on its electron distribution.

For this compound, a DFT study would involve calculating various molecular descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

These calculations would elucidate how the electron-withdrawing chlorine atom at the 7-position influences the electronic properties and reactivity of the entire chromanone scaffold.

Hypothetical Quantum Chemical Data (DFT)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.3 |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically be performed on the ligand-protein complex predicted by molecular docking.

The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (usually in a water box with ions). Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the complex over the simulation time. A stable RMSD value suggests that the ligand remains securely bound within the protein's active site.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the stability of these key interactions.

MD simulations provide a dynamic view of the binding event, complementing the static picture offered by molecular docking and helping to confirm the stability of the predicted binding mode.

In Silico Bioactivity Prediction and Mechanistic Elucidation

In silico bioactivity prediction involves using computational models to forecast the biological activities of a compound and elucidate its potential mechanism of action. These methods leverage data from known active compounds to make predictions for new or untested molecules like this compound.

Common approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. A model would be built using a dataset of similar compounds with known activities, and then used to predict the activity of this compound based on its calculated molecular descriptors.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. The structure of this compound would be compared against known pharmacophore models to predict its potential biological targets.

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in early-stage assessment of its drug-likeness.

These predictive studies help prioritize compounds for further experimental testing and can offer hypotheses about how a molecule achieves its biological effect at a molecular level.

Strategic Applications of 7 Chloro 2 Phenylchroman 4 One in Organic Synthesis

Role as a Key Intermediate and Building Block for Diverse Heterocyclic Compounds

The 7-chloro-2-phenylchroman-4-one structure is a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its utility as a building block stems from the reactivity of the carbonyl group, the heterocyclic pyran ring, and the activated aromatic system. nih.gov Chemists can leverage these reactive sites to construct new fused or appended ring systems.

The carbonyl group at the C-4 position is a key functional handle for derivatization. It can readily react with various binucleophilic reagents to generate novel heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings fused or attached to the chroman framework. Similarly, condensation with compounds like guanidine (B92328) or urea (B33335) can lead to the formation of pyrimidine-annulated chromans.

Research on the broader class of chromones and flavones, which are structurally related to this compound, has demonstrated their role as precursors to other condensed heterocyclic systems. The pyran ring can undergo ring-opening and subsequent recyclization reactions to form different heterocyclic structures. These transformations highlight the potential of the chroman-4-one core as a strategic intermediate. The general synthetic utility of the parent flavone (B191248) (2-phenylchromen-4-one) structure has been extensively studied for creating compounds with a range of biological activities. nih.govresearchgate.net

The table below illustrates representative transformations of the chroman-4-one scaffold into other heterocyclic systems, based on established chemical principles for this class of compounds.

| Reagent | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Hydrazine hydrate | Pyrazolo-chroman derivative | Condensation/Cyclization |

| Hydroxylamine hydrochloride | Isoxazolo-chroman derivative | Condensation/Cyclization |

| Guanidine nitrate (B79036) | Pyrimido-chroman derivative | Condensation/Cyclization |

| Malononitrile | Pyrano-chroman derivative | Knoevenagel condensation/Cyclization |

Utilization in the Development of Advanced Organic Materials with Specific Chemical Functions

The flavonoid scaffold, including the 2-phenylchroman-4-one core, possesses inherent properties that make it an attractive candidate for the development of advanced organic materials. The conjugated system spanning the two aromatic rings and the carbonyl group gives rise to specific electronic and photophysical properties.

Flavone derivatives are known to exhibit significant absorption in the near-UV to visible light range. researchgate.net This characteristic suggests that this compound could be explored for applications in materials science where UV absorption is beneficial. For instance, it could potentially be incorporated into polymer matrices to act as a UV stabilizer, protecting the material from photodegradation. Its chromophoric nature also indicates potential use as a scaffold for developing novel dyes or pigments.

Furthermore, the rigid, bicyclic structure of the chroman-4-one core can be functionalized to induce specific intermolecular interactions, such as pi-pi stacking or hydrogen bonding. By strategically adding functional groups, it may be possible to design molecules based on the this compound framework that exhibit liquid crystalline properties or form self-assembling monolayers. The exploration of flavonoids in materials science is an emerging field, with their intrinsic properties offering a platform for creating functional organic materials.

The table below outlines potential applications of materials derived from the chroman-4-one scaffold and the key structural features that enable these functions.

| Potential Application | Relevant Structural Feature | Specific Chemical Function |

|---|---|---|

| UV Stabilizers in Polymers | Conjugated aromatic system | Absorption of UV radiation |

| Organic Dyes | Chromophoric benzopyranone core | Light absorption in the visible spectrum |

| Liquid Crystals | Rigid, planar molecular shape | Anisotropic self-assembly |

| Chiral Stationary Phases | Chiral center at C-2 | Enantioselective separation |

Q & A

Q. What are the common synthetic routes for 7-chloro-2-phenylchroman-4-one, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves Claisen-Schmidt condensation. For example, analogous compounds like 2-(4-chlorophenyl)-6-methoxychroman-4-one are synthesized by reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., 10% KOH at 5–10°C for 24 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature control to minimize side reactions, and purification via recrystallization. Yield improvements (up to 75%) are achieved by slow evaporation of DMF for single-crystal growth .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., aromatic protons and carbonyl groups). Discrepancies in peak splitting or integration may indicate impurities or tautomerism.

- HPLC : For purity assessment; retention time consistency and peak symmetry are critical metrics .

- MS : To verify molecular ion peaks and fragmentation patterns (e.g., Cl isotopic signatures).

Discrepancies should be resolved by repeating analyses under standardized conditions, cross-referencing with crystallographic data (if available), and using deuterated solvents to eliminate solvent interference .

Q. How can the purity of this compound be assessed using HPLC and NMR?

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water gradient). Monitor UV absorbance at 254 nm; a single sharp peak indicates high purity. Calibrate with a reference standard .

- NMR : Compare integrated proton signals to expected ratios. Impurities manifest as minor peaks or baseline noise. Deuterated DMSO or CDCl₃ ensures solvent suppression .

Advanced Research Questions

Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding influence the stability of this compound?

X-ray diffraction reveals that the chromanone ring adopts a distorted envelope conformation (puckering parameters: Q = 0.4973 Å, θ = 122.19°, φ = 243.0°). Dihedral angles between aromatic rings (e.g., 65.3°) and intermolecular interactions (C–H···O, C–H···π) stabilize the crystal lattice . These parameters correlate with melting points and solubility; greater planarity enhances π-π stacking, reducing solubility in nonpolar solvents .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon).

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., Cl substituent directing nucleophilic attack) .

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways, particularly for Cl substitution under basic conditions .

Q. What strategies are effective in resolving contradictory biological activity data for chromanone derivatives?

- Dose-Response Curves : Confirm activity trends across multiple concentrations to rule out assay-specific artifacts.

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., Cl vs. methoxy groups) on biological endpoints (e.g., IC₅₀ values) .

- Crystallographic Validation : Ensure active compounds are structurally identical to synthesized batches (e.g., verify no polymorphic transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.